2-Hydroxy Estradiol 1-N3-Adenine

Description

Overview of Endogenous Estrogens and Catechol Estrogen Metabolites

Estrogens are a class of steroid hormones essential for the development and regulation of the female reproductive system and secondary sexual characteristics. wikipedia.org The three primary endogenous estrogens are estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3), with estradiol being the most potent and prevalent during a woman's reproductive years. wikipedia.org These hormones are synthesized in various tissues and exert their effects by binding to estrogen receptors, which in turn modulate gene expression. wikipedia.org

The metabolism of estrogens is a complex process involving multiple enzymatic pathways. nih.gov A major pathway is hydroxylation, which leads to the formation of catechol estrogens. nih.gov This process, catalyzed by cytochrome P450 enzymes, results in the creation of 2-hydroxy and 4-hydroxy metabolites of estrone and estradiol. wikipedia.orgresearchgate.net For example, estradiol can be metabolized to 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). wikipedia.org These catechol estrogens can then be further metabolized. wikipedia.org While 2-hydroxyestrone (B23517) is the most abundant catechol estrogen found in urine, 4-hydroxyestrone (B23518) is present in much smaller quantities. wikipedia.org

The 2-hydroxylated and 4-hydroxylated catechol estrogens exhibit different biological activities. The 2-hydroxy catechol estrogens are considered weak estrogens, while their 4-hydroxy counterparts are more potent in their estrogenic effects. wikipedia.org

Significance of Estrogen Metabolism in Cellular Homeostasis and Disease Etiology

Estrogen metabolism is crucial for maintaining cellular homeostasis, influencing a wide range of physiological processes including energy balance and glucose metabolism. nih.gov Estrogens and their receptors are involved in regulating energy intake, expenditure, and fat distribution. researchgate.net They also play a role in insulin (B600854) sensitivity and the prevention of lipid accumulation. nih.govmdpi.com Disruptions in estrogen levels, such as the decline during menopause, can lead to metabolic disturbances, increasing the risk for conditions like obesity, type 2 diabetes, and cardiovascular disease. nih.govresearchgate.net

However, the metabolic activation of estrogens can also have pathological consequences. Certain estrogen metabolites, particularly the catechol estrogens, can be oxidized to form reactive quinones. researchgate.nettandfonline.com If not adequately detoxified, these quinones can react with cellular macromolecules, including DNA, leading to the formation of DNA adducts. researchgate.net This process is considered a potential mechanism for estrogen-induced carcinogenesis. nih.govmdpi.comnih.gov An imbalance in estrogen metabolism, leading to an overproduction of these reactive quinones, is associated with an increased risk of developing certain cancers. nih.gov

Definition and Contextualization of 2-Hydroxy Estradiol 1-N3-Adenine as a Deoxyribonucleoside Adduct

A DNA adduct is a segment of DNA that is covalently bonded to a chemical. This can lead to mutations if not repaired. nih.gov In the context of estrogen metabolism, reactive estrogen quinones can bind to DNA bases, forming estrogen-DNA adducts. mdpi.com These adducts are classified as either stable or depurinating. Stable adducts remain in the DNA until repaired, while depurinating adducts involve the destabilization and loss of the modified base from the DNA backbone, creating an apurinic site. nih.gov These apurinic sites are highly mutagenic and can lead to errors during DNA replication, potentially initiating cancer. nih.govpnas.org

Specifically, the oxidation of catechol estrogens can lead to the formation of catechol estrogen quinones. oup.com The quinones derived from 4-hydroxyestrogens are known to react with purine (B94841) bases of DNA to form depurinating adducts. nih.gov In contrast, the quinones of 2-hydroxyestrogens tend to form more stable DNA adducts, which are considered less harmful. nih.govoup.com

This compound is a specific type of DNA adduct. While the provided search results focus more on adducts formed from 4-hydroxyestrogens, such as 4-OHE(1)(E(2))-1-N3Ade, they establish the principle that catechol estrogen quinones react with adenine (B156593) and guanine (B1146940) bases in DNA. nih.govmdpi.comnih.gov The nomenclature "1-N3-Adenine" indicates that the estrogen metabolite has formed a bond at the N3 position of the adenine base. The formation of such adducts is a critical event in the genotoxic mechanism of estrogen-induced cancer. nih.gov

Interactive Data Table: Key Molecules in Estrogen Metabolism and DNA Adduct Formation

| Compound Name | Abbreviation | Role/Significance |

| Estrone | E1 | A primary endogenous estrogen. wikipedia.org |

| Estradiol | E2 | The most potent primary endogenous estrogen. wikipedia.org |

| Estriol | E3 | A primary endogenous estrogen. wikipedia.org |

| 2-Hydroxyestradiol | 2-OHE2 | A catechol estrogen metabolite of estradiol. wikipedia.org |

| 4-Hydroxyestradiol | 4-OHE2 | A catechol estrogen metabolite of estradiol; its quinone form is highly reactive with DNA. nih.govpnas.org |

| 2-Hydroxyestrone | 2-OHE1 | The most abundant catechol estrogen metabolite. wikipedia.org |

| 4-Hydroxyestrone | 4-OHE1 | A catechol estrogen metabolite; its quinone form is highly reactive with DNA. nih.gov |

| Estrone-3,4-quinone | E1-3,4-Q | A reactive quinone metabolite that can form DNA adducts. oup.com |

| Estradiol-3,4-quinone (B1197220) | E2-3,4-Q | A reactive quinone metabolite that can form DNA adducts. oup.com |

| 4-OHE(1)(E(2))-1-N3Ade | A depurinating DNA adduct formed from the reaction of 4-hydroxyestrogen quinones with adenine. nih.gov | |

| 4-OHE(1)(E(2))-1-N7Gua | A depurinating DNA adduct formed from the reaction of 4-hydroxyestrogen quinones with guanine. nih.gov | |

| This compound | A DNA adduct formed from the reaction of a 2-hydroxyestradiol metabolite with adenine. |

The Formation of this compound: A Multi-Step Biotransformation Pathway

The generation of this compound, a DNA adduct, is a complex process initiated by the metabolic transformation of the primary female sex hormone, estradiol. This pathway involves a series of enzymatic reactions that convert estradiol into highly reactive molecules capable of covalently bonding to DNA, potentially leading to mutations and cellular damage. Understanding these biotransformation pathways is crucial in the fields of toxicology and cancer research.

Structure

3D Structure

Properties

Molecular Formula |

C23H27N5O3 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

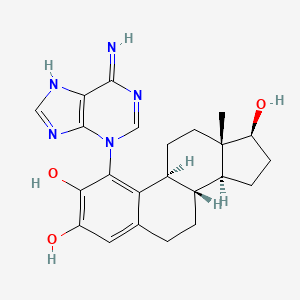

(8R,9S,13S,14S,17S)-1-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |

InChI |

InChI=1S/C23H27N5O3/c1-23-7-6-13-12(14(23)4-5-16(23)30)3-2-11-8-15(29)20(31)19(17(11)13)28-10-27-21(24)18-22(28)26-9-25-18/h8-10,12-14,16,24,29-31H,2-7H2,1H3,(H,25,26)/t12-,13+,14+,16+,23+/m1/s1 |

InChI Key |

FYKLGXSWOBPESL-ONJHGTTKSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C(=C34)N5C=NC(=N)C6=C5N=CN6)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C(=C34)N5C=NC(=N)C6=C5N=CN6)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Dna Damage and Genotoxicity Induced by 2 Hydroxy Estradiol Derived Adducts

Induction of DNA Adducts and Subsequent Apurinic Sites

The conversion of 2-hydroxy estradiol (B170435) (2-OHE2) to its quinone form, estradiol-2,3-quinone (E2-2,3-Q), is a critical step in its potential to damage DNA. This reactive quinone can covalently bind to DNA, forming DNA adducts. Specifically, the formation of a depurinating N3-adenine adduct from a 2-hydroxyestradiol (B1664083) quinone methide has been reported. nih.gov However, the levels of this particular adduct are found to be significantly lower than the depurinating adducts derived from the 4-hydroxyestradiol-o-quinone. nih.gov

The primary adduct formed from the reaction of E2-2,3-Q with DNA is identified as 2-OHE2-6-N3Ade. researchgate.net This adduct, along with others derived from 2-OHE2, are often stable rather than depurinating. nih.govoup.com Depurinating adducts, by their nature, are unstable and lead to the spontaneous cleavage of the glycosidic bond between the DNA base and the deoxyribose sugar, creating an apurinic (AP) site. nih.govmdpi.com These AP sites are non-coding lesions that can disrupt DNA replication and transcription. While the formation of 2-Hydroxy Estradiol 1-N3-Adenine would lead to such apurinic sites, its low abundance suggests a lesser role in generating these mutagenic lesions compared to the adducts from 4-OHE2, such as 4-OHE2-1-N3Ade, which depurinates instantaneously. nih.govnih.gov

Table 1: Comparison of DNA Adducts from Estrogen Metabolites

| Metabolite | Quinone Form | Primary Adenine (B156593) Adduct | Nature of Adduct | Relative Abundance |

|---|---|---|---|---|

| 2-Hydroxy Estradiol (2-OHE2) | Estradiol-2,3-quinone (E2-2,3-Q) | 2-OHE2-6-N3Ade | Mainly stable | Low |

| 4-Hydroxy Estradiol (4-OHE2) | Estradiol-3,4-quinone (B1197220) (E2-3,4-Q) | 4-OHE2-1-N3Ade | Depurinating | High |

Contribution to Reactive Oxygen Species (ROS) Generation During Redox Cycling of Catechol Estrogens

A significant mechanism of DNA damage induced by catechol estrogens, including 2-OHE2, is the generation of reactive oxygen species (ROS) through redox cycling. nih.gov This process involves the metabolic interconversion of catechol estrogens to semiquinones and quinones, which can then be reduced back to catechols by enzymes such as cytochrome P450 reductase. This cyclical process, if not effectively quenched, results in the transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals. These can be further converted to hydrogen peroxide and highly reactive hydroxyl radicals. mdpi.com

Studies have demonstrated that 2-OHE2 participates in this redox cycling, leading to the production of ROS. nih.gov This generation of ROS can induce oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic base lesion, as well as single- and double-strand DNA breaks. mdpi.com The oxidative stress caused by this process is considered a key contributor to the genotoxicity of catechol estrogens.

Table 2: ROS Generation by Catechol Estrogens

| Catechol Estrogen | Redox Cycling | Generated ROS | Consequence |

|---|---|---|---|

| 2-Hydroxy Estradiol (2-OHE2) | Yes | Superoxide radical, Hydrogen peroxide, Hydroxyl radical | Oxidative DNA damage (e.g., 8-oxodG, strand breaks) |

| 4-Hydroxy Estradiol (4-OHE2) | Yes | Superoxide radical, Hydrogen peroxide, Hydroxyl radical | Oxidative DNA damage (e.g., 8-oxodG, strand breaks) |

Mutagenic Potential and the Link to Error-Prone DNA Repair

The mutagenic potential of a DNA adduct is closely linked to its ability to be bypassed by DNA polymerases in an error-prone manner during replication. The apurinic sites generated from depurinating adducts are particularly mutagenic because, in the absence of a template base, DNA polymerases often insert an adenine nucleotide opposite the AP site (the "A-rule"), leading to A•T to T•A transversions or A•T to G•C transitions. nih.govnih.gov

However, research indicates that 2-OHE2 exhibits weak to no mutagenic activity in various assays, which is consistent with its lower propensity to form depurinating adducts compared to 4-OHE2. nih.gov The stable adducts formed by 2-OHE2 are generally considered less harmful than the depurinating adducts from 4-OHE2. nih.govoup.com The mutagenicity of estrogen metabolites is primarily attributed to the high levels of depurinating adducts, like 4-OHE2-1-N3Ade, which generate a large number of apurinic sites. nih.gov These sites can overwhelm the capacity of high-fidelity base excision repair (BER), leading to the involvement of lower-fidelity, error-prone translesion synthesis (TLS) polymerases, which increases the likelihood of mutations. nih.gov

Association with Oncogenic Mutations (e.g., H-ras)

Specific mutations in critical oncogenes, such as the ras family of genes, are known to be driving events in carcinogenesis. The types of mutations observed can sometimes provide clues about the causative mutagenic agent. For instance, the apurinic sites resulting from depurinating adenine adducts are known to induce A to G mutations. mdpi.com

Studies have demonstrated that treatment with estradiol-3,4-quinone, the reactive metabolite of 4-OHE2, leads to A to G mutations in the H-ras oncogene in mouse skin. nih.gov This finding provides a direct link between the depurinating adducts formed from 4-OHE2 and oncogenic mutations. However, there is a lack of direct evidence specifically linking the this compound adduct, or any other adduct derived from 2-OHE2, to mutations in the H-ras gene. The association with H-ras mutations appears to be predominantly a consequence of the more abundant and highly mutagenic depurinating adducts generated from the 4-hydroxylation pathway of estrogen metabolism. nih.govmdpi.com

Biological and Pathological Implications of 2 Hydroxy Estradiol Derived Dna Adducts

Link to Carcinogenesis

The formation of DNA adducts by estrogen metabolites is a critical step in the genotoxic pathway of estrogen-induced carcinogenesis. While the 4-hydroxylation pathway of estrogen metabolism is considered more carcinogenic, the 2-hydroxylation pathway, leading to the formation of 2-OHE2, is not entirely benign. nih.gov The oxidation of 2-OHE2 can form reactive quinones that interact with DNA, leading to the formation of adducts such as 2-Hydroxy Estradiol-1-N3-Adenine.

The link between prolonged exposure to estrogens and an increased risk of breast cancer is well-established. nih.govmdpi.com This association is attributed to two main pathways: receptor-mediated hormonal activity that stimulates cell proliferation and a genotoxic pathway involving the metabolic conversion of estrogens to reactive metabolites that can damage DNA. nih.govmdpi.com

The formation of 2-Hydroxy Estradiol-1-N3-Adenine is a result of the reaction of the 2-hydroxyestradiol-o-quinone with the N3 position of adenine (B156593) in the DNA. nih.gov However, the levels of this depurinating adduct are considerably lower than those formed from 4-hydroxyestradiol (B23129). nih.gov This difference in adduct formation levels may explain why the 2-hydroxylation pathway is generally considered less carcinogenic than the 4-hydroxylation pathway. nih.govbslonline.org Studies have shown that while 4-hydroxyestradiol (4-OHE2) is a potent carcinogen, 2-OHE2 exhibits weak or borderline carcinogenic activity. mdpi.combslonline.org For instance, in CD-1 mice, 4-OHE2 induced uterine adenocarcinomas, whereas 2-OHE2 had minimal tumor-inducing ability. mdpi.com

Despite its lower carcinogenic potential, the formation of any DNA adduct, including 2-Hydroxy Estradiol-1-N3-Adenine, represents a form of DNA damage that can lead to mutations if not properly repaired, thus contributing to the initiation of cancer. researchgate.net

Human studies investigating the direct association between 2-Hydroxy Estradiol-1-N3-Adenine and cancer risk are limited. Most research has focused on the ratio of different estrogen metabolites or the total burden of estrogen-DNA adducts. Some studies have suggested that an imbalance in estrogen metabolism, favoring the formation of catechol estrogens like 2-OHE2 and 4-OHE2, could increase cancer risk. researchgate.net

Influence of Pro-inflammatory Cytokines on Adduct Formation (e.g., Tumor Necrosis Factor-Alpha)

Inflammation is increasingly recognized as a key factor in the development of cancer. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-Alpha (TNF-α), can influence estrogen metabolism and thereby enhance the formation of genotoxic DNA adducts. nih.govresearch-nexus.net

Studies in the MCF-7 breast cancer cell line have shown that TNF-α can significantly alter estrogen metabolism. nih.govresearch-nexus.net TNF-α directs the metabolism towards more hormonally active and carcinogenic products. nih.gov Specifically, TNF-α was found to increase the levels of catechol estrogens, including 2-hydroxyestradiol (B1664083) (2-OHE2), while decreasing the levels of their detoxified methylated counterparts. nih.govresearch-nexus.net

This shift in metabolism, driven by TNF-α, leads to a significant increase in the formation of estrogen-DNA adducts, including 4-OHE1- nih.gov-1-N3 Adenine. nih.govresearch-nexus.net By upregulating enzymes like Cytochrome P-450 1A1 (CYP1A1) and downregulating protective enzymes, TNF-α creates a cellular environment that favors the production of reactive estrogen quinones and subsequent DNA damage. nih.govresearch-nexus.net This provides a potential mechanism linking inflammation to an increased risk of estrogen-associated cancers. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Hydroxy Estradiol (B170435) (2-OHE2) |

| 2-Hydroxy Estradiol 1-N3-Adenine |

| 4-Hydroxy Estradiol (4-OHE2) |

| 4-OHE1/2-1-N3 adenine |

| 17β-estradiol (E2) |

| 2-hydroxyestradiol-o-quinone |

| Estrone (B1671321) (E1) |

| Tumor Necrosis Factor-Alpha (TNF-α) |

| 2-hydroxyestrone (B23517) |

| 4-hydroxyestrone (B23518) |

| 2-methoxyestradiol |

| Catechol-O-methyltransferase (COMT) |

Influence of Metabolic Hormones on Adduct Formation (e.g., Leptin)

The metabolic hormone leptin, primarily secreted by adipose tissue, has been identified as a significant factor in modulating estrogen metabolism and consequently influencing the formation of estrogen-DNA adducts. nih.govnih.gov Elevated leptin levels, often associated with obesity, can create a hormonal environment that favors carcinogenic pathways. nih.govmdpi.com Research demonstrates that the interplay between leptin and estrogen is a key mechanism through which leptin may contribute to breast carcinogenesis. nih.gov

Studies have shown that leptin can unbalance estrogen metabolism, leading to an increased formation of catechol estrogen quinones and subsequent DNA adducts. nih.govnih.gov This process is thought to be a critical factor in the initiation of cancers sensitive to hormones. nih.govresearchgate.net The primary mechanism involves the alteration of key enzymes responsible for both the activation and detoxification of estrogens. nih.gov

Detailed Research Findings:

Research using the MCF-7 breast cancer cell line has provided direct evidence of leptin's impact on DNA adduct formation. nih.gov In these studies, leptin was found to significantly increase the levels of depurinating DNA adducts derived from catechol estrogens, specifically 4-OHE₁[E₂]-1-N3 adenine and 4-OHE₁[E₂]-1-N7 guanine (B1146940). nih.govnih.gov This effect is achieved by shifting the balance of estrogen metabolism towards a more carcinogenic pathway. nih.gov

The key molecular changes induced by leptin include:

Upregulation of CYP1B1: Leptin has been shown to significantly increase the promoter activity and protein expression of Cytochrome P-450 1B1 (CYP1B1). nih.govnih.gov This enzyme is crucial for the metabolic transformation of estrogens into their 4-hydroxycatechol forms, which are precursors to the reactive quinones that bind to DNA. nih.govmdpi.com

Downregulation of Protective Enzymes: Conversely, leptin significantly reduces the expression and activity of detoxifying enzymes. nih.govnih.gov The expression of Nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase1 (NQO1) and the activity of Catechol-O-methyl transferase (COMT) are both diminished in the presence of leptin. nih.govnih.gov COMT plays a critical role in neutralizing catechol estrogens, and its inhibition is known to increase the formation of depurinating DNA adducts. nih.gov

This collective evidence indicates that leptin directs estrogen metabolism toward pathways that generate genotoxic DNA adducts, which can lead to mutations and contribute to the initiation of cancer. nih.gov

Table 1: Effect of Leptin on 4-OHE₁[E₂]-1-N3 Adenine Adduct Formation in MCF-7 Cells

The following table presents data from a study analyzing the concentration of the depurinating DNA adduct 4-OHE₁[E₂]-1-N3 adenine in MCF-7 breast cancer cells after treatment with estradiol (E₂) alone versus treatment with estradiol and leptin. nih.gov

| Treatment Group | 4-OHE₁[E₂]-1-N3 Adenine Level (pmol/10⁶ cells) |

| Estradiol (E₂) Alone | 0.0025 ± 0.0005 |

| Estradiol (E₂) + Leptin | 0.29 ± 0.04 |

Data sourced from Shouman et al., 2016. nih.gov

Detoxification and Protective Pathways Influencing 2 Hydroxy Estradiol Derived Dna Adduct Levels

Phase II Metabolism of Catechol Estrogens

Phase II metabolism plays a pivotal role in the detoxification of catechol estrogens, the precursors to the quinones that react with DNA. This stage involves the conjugation of these molecules to increase their water solubility and facilitate their excretion from the body. Several key enzymes are involved in this protective process.

O-Methylation by Catechol-O-Methyltransferase (COMT) in Preventing Quinone Formation

Catechol-O-methyltransferase (COMT) is a critical enzyme in the detoxification of catechol estrogens, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). capes.gov.brnih.gov COMT catalyzes the transfer of a methyl group to a hydroxyl group on the catechol estrogen, converting them into methoxyestrogens. mdpi.comresearchgate.net This process of O-methylation is a key protective pathway as it effectively prevents the oxidation of catechol estrogens into their highly reactive quinone forms, which are responsible for forming depurinating DNA adducts like 2-Hydroxy Estradiol (B170435) 1-N3-Adenine. researchgate.netnih.govnih.gov

The significance of COMT in preventing DNA damage is highlighted by studies where its activity is inhibited. In human breast epithelial MCF-10F cells treated with 4-hydroxyestradiol (4-OHE2), the presence of a COMT inhibitor, Ro41-0960, blocked the formation of methoxyestrogens. capes.gov.brnih.gov This blockage led to a significant increase in the levels of depurinating DNA adducts, with a 3 to 4-fold rise in both 4-OHE1(E2)-1-N3Ade and 4-OHE1(E2)-1-N7Gua adducts. nih.govnih.gov This demonstrates that reduced COMT activity can unbalance estrogen metabolism, favoring the formation of carcinogenic quinones and subsequent DNA adducts. mdpi.comnih.gov Conversely, higher levels of COMT activity are associated with lower levels of these damaging adducts. mdpi.com

Table 1: Effect of COMT Inhibition on Depurinating Adduct Levels in MCF-10F Cells Treated with 4-OHE2 nih.govnih.gov

| Treatment Condition | Fold Increase in Depurinating Adducts (N3Ade and N7Gua) |

| 4-OHE2 + COMT Inhibitor (Ro41-0960) | 3-4 fold |

Conjugation with Glutathione (B108866) by Glutathione-S-transferases (GST)

Another crucial detoxification route for estrogen quinones is their conjugation with glutathione (GSH), a reaction catalyzed by Glutathione-S-transferases (GSTs). mdpi.com GSTs are a family of enzymes that play a vital role in protecting cells from electrophilic compounds, including the reactive quinones derived from catechol estrogens. nih.gov By catalyzing the attachment of the tripeptide glutathione to the estrogen quinone, GSTs neutralize their reactivity and facilitate their elimination from the body. mdpi.comnih.gov

The formation of GSH conjugates of estrogen quinones has been observed in various studies. For instance, in female ACI rats injected with 4-OHE2 or its quinone, 4-OHE2-glutathione conjugates were detected in mammary tissue alongside the depurinating DNA adducts. nih.gov However, the role of GSTs in detoxifying estrogen quinones can be complex. Some research suggests that while GSTs can trap these reactive molecules, certain estrogen quinones can also act as inhibitors of GSTs, potentially compromising this protective pathway. nih.gov

Reduction of Quinones by NAD(P)H:quinone Oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key cytosolic flavoprotein that provides a significant defense against the carcinogenic effects of estrogen-derived quinones. nih.gov NQO1 catalyzes the two-electron reduction of quinones back to their less reactive catechol estrogen forms. This reduction is a critical detoxification step because it bypasses the formation of unstable and highly reactive semiquinone radicals that can lead to the production of reactive oxygen species and DNA damage. nih.gov

The protective role of NQO1 has been demonstrated in cellular studies. Induction of NQO1 has been shown to protect against the formation of depurinating N7-guanine and N3-adenine adducts. Conversely, polymorphisms in the NQO1 gene that result in reduced enzyme activity have been linked to an increased risk of forming these mutagenic adducts. In cells transfected with a mutant form of NQO1, there was a 2.5-fold greater amount of depurinating DNA adducts upon exposure to estradiol-3,4-quinone (B1197220) compared to cells with the wild-type enzyme. This highlights the importance of NQO1 activity in maintaining cellular protection against estrogen-induced genotoxicity.

Role of Protective Phase II Enzymes in Reducing Mutagenic Adducts

The coordinated action of Phase II enzymes, including COMT, GST, and NQO1, is essential for minimizing the levels of mutagenic DNA adducts derived from catechol estrogens. mdpi.com These enzymes work in concert to ensure that the reactive quinone intermediates are efficiently neutralized before they can interact with DNA. mdpi.com A disruption in the balance of these protective pathways, for instance, through genetic polymorphisms that reduce enzyme activity or through exposure to environmental inhibitors, can lead to an accumulation of estrogen quinones and a subsequent increase in the formation of depurinating adducts like 2-Hydroxy Estradiol 1-N3-Adenine. mdpi.com

Impact of Natural Compounds on Adduct Formation and Clearance

Certain natural compounds have been shown to influence the metabolic pathways of estrogens, thereby affecting the formation and clearance of DNA adducts.

Resveratrol (B1683913)

Resveratrol, a polyphenol found in grapes and other plants, has demonstrated a significant ability to prevent the formation of estrogen-DNA adducts. nih.gov Its protective effects are multifaceted. Resveratrol can act as an antioxidant, directly scavenging reactive oxygen species and potentially reducing the estrogen semiquinones back to their catechol form.

Furthermore, resveratrol has been shown to modulate the activity of key enzymes involved in estrogen metabolism. In studies using human breast epithelial MCF-10F cells, resveratrol was found to induce the expression of the protective enzyme NQO1 in a dose- and time-dependent manner. nih.gov At the same time, it did not affect the expression of COMT. nih.gov Pre-incubation of MCF-10F cells with resveratrol significantly decreased the formation of depurinating estrogen-DNA adducts from 4-OHE2 and its quinone. nih.gov In fact, a 25 µmol/L concentration of resveratrol was shown to completely block the formation of detectable levels of 4-OHE1(E2)-1-N3Ade and 4-OHE1(E2)-1-N7Gua adducts in these cells when treated with estradiol or 4-OHE2.

Table 2: Effect of Resveratrol on Depurinating DNA Adduct Formation in MCF-10F Cells

| Treatment Condition | Depurinating Adducts (4-OHE1(E2)-1-N3Ade and 4-OHE1(E2)-1-N7Gua) |

| Estradiol or 4-OHE2 | Detected |

| Estradiol or 4-OHE2 + 25 µmol/L Resveratrol | Completely Blocked |

Sulforaphane (B1684495)

Sulforaphane, an isothiocyanate derived from cruciferous vegetables like broccoli and broccoli sprouts, has demonstrated a significant capacity to modulate the metabolic pathways of estrogen and afford protection against the formation of DNA adducts. mdpi.comsolutions4health.com This protective effect is primarily attributed to its ability to induce phase II detoxification enzymes, which play a crucial role in neutralizing harmful estrogen metabolites before they can react with DNA. invivohealthcare.comvitagene.co.za

Research has shown that sulforaphane can upregulate key detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione-S-transferases (GSTs). nih.gov NQO1 facilitates the reduction of catechol estrogen quinones back to their less reactive catechol estrogen forms, while GSTs promote the conjugation of these quinones with glutathione, rendering them water-soluble and more easily excretable from the body. vitagene.co.zanih.gov

A study conducted on human mammary epithelial MCF-10A cells treated with estradiol (E2) and its metabolite 4-hydroxyestradiol (4-OHE2) provided compelling evidence of sulforaphane's protective effects. nih.gov Treatment with sulforaphane resulted in a significant decrease in the levels of depurinating DNA adducts, including those formed from 4-hydroxyestrogens. nih.gov While the study focused on the more carcinogenic 4-OHE2-derived adducts, the mechanisms induced by sulforaphane are broadly applicable to the detoxification of 2-hydroxyestradiol (2-OHE2) metabolites as well. The research indicated that adducts derived from 2-OHE1/2 typically represent only 2–3% of the levels of 4-OHE1/2 DNA adducts. nih.gov

The table below summarizes key findings from a study investigating the impact of sulforaphane on the formation of estrogen-DNA adducts and their metabolites in cell culture.

Table 1: Effect of Sulforaphane on Estrogen Metabolites and DNA Adducts in MCF-10A Cells

| Compound | Treatment Group | Concentration (pmol/10⁶ cells) | Key Finding |

|---|---|---|---|

| 4-OHE1/2-1-N3Ade and 4-OHE1/2-1-N7Gua | Vehicle | 0.07 ± 0.02 | Levels of depurinating DNA adducts. |

| Sulforaphane | 0.03 ± 0.01 | Reduced by approximately 57% compared to vehicle. nih.gov | |

| 4-OHE1/2-glutathione conjugates | Vehicle | 0.83 ± 0.19 | Levels of detoxified glutathione conjugates. |

| Sulforaphane | 1.54 ± 0.37 | Increased by approximately 85% compared to vehicle. nih.gov | |

| 4-OCH3E1/2 | Vehicle | 1.81 ± 0.20 | Levels of methylated (detoxified) estrogen metabolites. |

Data adapted from Yang L, et al. Carcinogenesis. 2013. nih.gov

These findings underscore the potential of sulforaphane to enhance the detoxification of carcinogenic estrogen metabolites, thereby reducing the formation of DNA adducts such as this compound and its more mutagenic counterparts.

Quercetin (B1663063) and Genistein (B1671435)

The influence of the flavonoids quercetin and genistein on the levels of 2-hydroxyestradiol-derived DNA adducts is complex, with research indicating both potentially protective and complicating effects on estrogen metabolism. nih.govnih.gov

Quercetin , a flavonoid found in many fruits and vegetables, has been shown to interact with estrogen metabolic pathways in ways that could either decrease or increase the risk of DNA adduct formation. bslonline.org One of the primary mechanisms of action for quercetin is its ability to inhibit the enzyme catechol-O-methyltransferase (COMT). nih.gov COMT is a crucial phase II detoxification enzyme that neutralizes catechol estrogens, including 2-OHE2, by methylating them into inactive forms. nih.gov By inhibiting COMT, quercetin may lead to an accumulation of catechol estrogens, which could then be oxidized to their reactive quinone forms, potentially increasing the formation of DNA adducts. nih.gov

Table 2: Research Findings on Quercetin's Influence on Estrogen Metabolism

| Study Focus | Model System | Key Finding | Potential Implication |

|---|---|---|---|

| COMT Inhibition | Female ACI Rats | Quercetin treatment significantly decreased COMT enzyme activity in mammary tissue. nih.gov | May increase exposure to carcinogenic catechol estrogen metabolites. nih.gov |

| Estrogenic Activity | Female Rats | Quercetin exhibited dose-dependent estrogen-like effects on uterine tissue. jcpres.com | May have complex interactions with endogenous estrogen signaling. |

| CYP450 Modulation | In vitro studies | Quercetin decreased the production of CYP1B1 and increased CYP1A1-mediated metabolism. bslonline.org | May shift estrogen metabolism towards the less carcinogenic 2-hydroxy pathway. bslonline.org |

Genistein , a prominent isoflavone (B191592) found in soy products, also exhibits a multifaceted relationship with estrogen metabolism and DNA damage. nih.govfrontiersin.org As a phytoestrogen, genistein can bind to estrogen receptors and exert both estrogenic and anti-estrogenic effects. mdpi.com

Some research indicates that genistein can inhibit the sulfation of estrogens, a key detoxification pathway, which could potentially increase the levels of active estrogens. frontiersin.org Furthermore, certain metabolites of genistein have been shown to cause oxidative DNA damage in vitro. nih.gov This suggests a potential for genistein to contribute to the initiation phase of carcinogenesis under specific conditions.

Table 3: Research Findings on Genistein's Influence on Estrogen Metabolism and Activity

| Study Focus | Model System | Key Finding | Potential Implication |

|---|---|---|---|

| Estrogen Conjugation | Human Breast Cancer Cells (MCF-7) | Genistein potently inhibited the sulfation of estrone (B1671321) and estradiol. frontiersin.org | May increase levels of active estrogens by impeding their detoxification. frontiersin.org |

| Metabolite-Induced DNA Damage | Human Mammary Epithelial Cells (MCF-10A) | Metabolites of genistein (orobol and 7,3',4'-OH-IF) significantly increased oxidative DNA damage. nih.gov | Suggests a potential for tumor initiation through oxidative stress. nih.gov |

| Cell Proliferation | Human Neuroblastoma Cells | Genistein inhibited cell proliferation induced by estradiol and environmental estrogens. nih.gov | May have anti-proliferative effects relevant to cancer prevention. nih.gov |

| Estrogen Receptor Binding | In vitro assays | Genistein binds to estrogen receptors, with a preference for ERβ. mdpi.com | Can act as a selective estrogen receptor modulator (SERM). wikipedia.org |

Methodologies for Research and Analysis of 2 Hydroxy Estradiol Derived Dna Adducts

Analytical Chemistry Techniques for Detection and Quantification

The precise identification and measurement of estrogen-DNA adducts, which are often present at very low concentrations in biological matrices, necessitate highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and analysis of estrogen metabolites and their DNA adducts. When coupled with sensitive detectors, HPLC allows for the resolution of complex mixtures from biological samples.

Application in Adduct Analysis : HPLC with electrochemical detection has been successfully employed to analyze depurinating estrogen-DNA adducts and their parent metabolites in cell culture media. nih.gov This method is particularly useful for studying the effects of enzyme inhibitors or inducers on the formation of these adducts. nih.gov For instance, studies on MCF-10F human breast epithelial cells have used HPLC to determine the profile of estrogen metabolites and depurinating adducts following treatment with estradiol (B170435) (E2). nih.gov

Enhanced Detection : To increase sensitivity, especially for compounds that are not electrochemically active, fluorescence detection (HPLC-FLD) can be used after a derivatization step. nih.gov This involves tagging the estrogen molecule with a fluorescent probe, thereby enhancing its detectability. dtic.mil

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the definitive identification and quantification of estrogen-DNA adducts due to its exceptional sensitivity and specificity. researchgate.netacs.org It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

High-Sensitivity Measurement : LC-MS/MS can measure both free (unconjugated) and total (conjugated and unconjugated) estrogen metabolites in serum with lower limits of quantitation in the picogram-per-milliliter range. acs.org This sensitivity is crucial for detecting the low concentrations of adducts typically found in vivo.

Analysis of Depurinating Adducts : This technique is particularly vital for analyzing depurinating adducts, such as 2-Hydroxy Estradiol 1-N3-Adenine. When these adducts are released from DNA, they can be excreted in urine. nih.govberkeley.edu Ultrasensitive LC-MS/MS methods have been developed to detect these adducts in urine, serving as non-invasive biomarkers of DNA damage and cancer risk. nih.gov

Tissue Analysis : Advanced nano-LC-MS/MS systems have enabled the identification of estrogen-DNA adducts directly from hydrolyzed DNA isolated from human breast tumor tissue, providing direct evidence of their presence at the site of carcinogenesis. acs.org

Table 1: Selected LC-MS/MS Findings on Estrogen Metabolite and Adduct Detection

| Analyte/Sample Type | Key Finding | Reference |

|---|---|---|

| 15 Estrogen Metabolites in Serum | Method developed to quantify 15 different metabolites simultaneously, with a lower limit of quantitation of 8 pg/mL. | acs.org |

| Estrogen-DNA Adducts in Urine | Analysis of depurinating adducts in urine demonstrates higher levels in women with or at high risk for breast cancer. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of estrogen metabolites. While LC-MS is often preferred for non-volatile adducts, GC-MS is well-suited for analyzing the parent catechol estrogens after appropriate sample preparation.

Derivatization Requirement : The analysis of catechol estrogens by GC-MS typically requires a derivatization step, such as silylation, to make the compounds volatile enough for gas chromatography. researchgate.netresearchgate.net This process involves chemically modifying the analyte to increase its thermal stability and improve its chromatographic properties.

Metabolite Profiling : GC-MS has been used to quantitatively measure various endogenous estrogens and their metabolites in biological fluids. acs.org However, this often involves a hydrolysis step to cleave conjugated groups (like glucuronides and sulfates) before derivatization, making the process more complex than some LC-MS methods. researchgate.net

In Vitro and in Vivo Research Models for Studying 2 Hydroxy Estradiol Derived Dna Adducts

Mammalian Cell Culture Systems

Mammalian cell cultures provide controlled environments to study the molecular events of estrogen metabolism and DNA damage. Different cell lines are selected based on their specific characteristics, such as estrogen receptor (ER) status and metabolic enzyme profiles, to model different aspects of estrogen action.

Human Breast Cancer Cell Lines (e.g., MCF-7, T47D)

Estrogen receptor-positive (ER+) human breast cancer cell lines, including MCF-7 and T47D, are foundational models for studying the hormonal effects of estrogens and their metabolites. nih.govaddexbio.com Research using these cells has provided key insights into the biological activity of 2-OHE₂.

In both MCF-7 and T47D cells, 2-OHE₂ has been demonstrated to be a weak mitogen, meaning it has a limited ability to stimulate cell proliferation on its own. nih.gov More significantly, when these cells are treated simultaneously with the primary estrogen, 17β-estradiol (E₂), and higher concentrations of 2-OHE₂, the catechol estrogen acts as an antagonist, inhibiting the cell proliferation induced by E₂. nih.gov This anti-proliferative effect extends to gene expression, where 2-OHE₂ can suppress the E₂-induced transactivation of estrogen-responsive genes. nih.gov

A critical factor influencing the study of 2-OHE₂ in these cell lines is their high metabolic activity. MCF-7 cells, for example, possess highly active catechol-O-methyltransferase (COMT), an enzyme that rapidly methylates and thereby inactivates catechol estrogens like 2-hydroxyestrone (B23517). nih.gov This rapid metabolic conversion makes it challenging to study the direct effects and adduct-forming potential of the parent 2-OHE₂ molecule, as its concentration is quickly reduced. This metabolic characteristic underscores why these cell lines are primarily used for investigating the receptor-mediated and antiestrogenic properties of 2-OHE₂ rather than its capacity for forming DNA adducts. nih.govnih.gov

Table 1: Research Findings in Human Breast Cancer Cell Lines

| Cell Line | Compound Studied | Key Cellular Characteristic | Primary Research Finding | Reference |

|---|---|---|---|---|

| MCF-7, T47D | 2-Hydroxy Estradiol (B170435) (2-OHE₂) | Estrogen Receptor-Positive (ER+) | Acts as a weak mitogen and an antagonist to E₂-induced cell proliferation and gene transactivation. | nih.gov |

| MCF-7 | 2-Hydroxyestrone | High Catechol-O-methyltransferase (COMT) Activity | Effects on cell growth are minimal due to rapid O-methylation and inactivation, unless a COMT inhibitor is used. | nih.gov |

Human Breast Epithelial Cell Lines (e.g., MCF-10F)

To investigate the genotoxic, cancer-initiating properties of estrogens, researchers often turn to immortalized but non-transformed human breast epithelial cell lines like MCF-10F. nih.govnih.gov These cells are estrogen receptor-alpha-negative (ER-α negative), which allows for the study of estrogen effects that are independent of receptor-mediated hormonal signaling and are instead driven by metabolic activation and genotoxicity. nih.gov

In their normal state, MCF-10F cells have low levels of the enzymes that activate estrogens, such as CYP1A1 and CYP1B1. Consequently, when treated with E₂, the formation of catechol estrogens like 2-OHE₂ is low, and depurinating DNA adducts are typically not detected. nih.gov However, the role of metabolic pathways can be explored by manipulating key enzymes. Studies have shown that inhibiting the protective enzyme COMT can lead to the detection of depurinating DNA adducts. nih.gov When the activating enzyme CYP1B1 is induced and COMT is simultaneously inhibited, the levels of catechol estrogens increase, as does the formation of DNA adducts. nih.gov

These studies in MCF-10F cells have successfully demonstrated that genotoxic estrogen metabolites can transform the cells, leading to characteristics of malignancy. nih.gov However, the research has primarily identified depurinating adducts derived from 4-hydroxyestradiol (B23129) (4-OHE₂), such as 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua, following treatment with 4-OHE₂. nih.gov The formation of the specific adduct 2-Hydroxy Estradiol 1-N3-Adenine in this model is not a prominent finding, likely because the precursor, 2-OHE₂, is less carcinogenic and its corresponding quinone is significantly less reactive with DNA than the quinone derived from 4-OHE₂. nih.govresearchgate.net

Animal Models of Estrogen-Induced Carcinogenesis

Animal models are indispensable for studying carcinogenesis in a whole-organism context, accounting for complex interactions of metabolism, hormonal signaling, and tissue-specific effects over time. Various rodent models have been instrumental in defining the carcinogenic potential of different estrogen metabolites.

Future Directions and Research Challenges in 2 Hydroxy Estradiol Derived Dna Adducts Research

Elucidating Specific Isomeric Adduct Roles in Carcinogenesis (e.g., 2-OH E2-6-N3 Adenine (B156593) vs. 4-OH E2-1-N3 Adenine)

A critical area of future investigation is to distinguish the precise roles of different isomeric DNA adducts in the carcinogenic process. Estrogen metabolism produces various catechol estrogens, primarily 2-hydroxyestradiol (B1664083) (2-OH-E2) and 4-hydroxyestradiol (B23129) (4-OH-E2). nih.gov These are further oxidized to quinones, which can then react with DNA to form adducts. nih.govmdpi.com

While both 2-OH-E2 and 4-OH-E2 can form DNA adducts, the 4-hydroxylation pathway is considered more carcinogenic. nih.govrupahealth.comhealthmatters.io The resulting 4-OH-E2 metabolite is oxidized to a quinone that readily forms depurinating adducts with adenine and guanine (B1146940), such as 4-OH-E2-1-N3-Adenine. nih.govrupahealth.comnih.gov These depurinating adducts, which are unstable and detach from the DNA backbone, leave behind apurinic sites that can lead to mutations if not properly repaired. nih.govoup.com

In contrast, the 2-hydroxylation pathway is generally considered a safer route of estrogen metabolism. healthmatters.io Although 2-OH-E2 can also be oxidized and form adducts, it does so to a lesser extent and is thought to be less mutagenic. nih.govresearchgate.net

A key challenge is to experimentally differentiate the biological consequences of specific adducts like 2-OH E2-6-N3 Adenine versus the more extensively studied 4-OH E2-1-N3 Adenine. Future research will need to employ sophisticated models to isolate and study the mutagenic potential and downstream cellular effects of each specific isomer. This will be crucial for understanding their individual contributions to the initiation of cancer.

Development of Advanced Adductomics Methodologies for Comprehensive Profiling

The comprehensive analysis of all DNA adducts in a biological sample, known as adductomics, is essential for understanding the full scope of DNA damage caused by estrogens. researchgate.net Current methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying and quantifying specific estrogen-DNA adducts. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown adducts with high accuracy. nih.govacs.org

However, significant challenges remain. The development of more sensitive and high-throughput methods is needed to detect the very low levels of adducts often present in human tissues and to analyze large numbers of samples efficiently. nih.gov A major bottleneck is the availability of authentic reference standards for the vast number of potential DNA adducts, which are necessary for accurate identification and quantification. nih.gov

Future directions in adductomics will focus on:

Improving analytical sensitivity and specificity: To detect and quantify a wider range of adducts, including those present at very low concentrations.

Developing automated data analysis pipelines: To streamline the identification and quantification of adducts from complex mass spectrometry data. researchgate.net

Creating comprehensive DNA adduct databases: To aid in the identification of known and the discovery of new adducts. nih.govbohrium.com

Integrating adductomics with other 'omics' technologies: Such as transcriptomics and proteomics, to provide a more holistic view of the cellular response to estrogen-induced DNA damage. nih.govacs.org

These advancements will be critical for using DNA adducts as biomarkers for assessing cancer risk and for monitoring the effectiveness of preventive interventions. nih.gov

Investigation of Genetic Polymorphisms in Metabolizing Enzymes and Adduct Susceptibility

Individual susceptibility to estrogen-induced DNA damage is influenced by genetic variations in the enzymes responsible for estrogen metabolism and detoxification. Key enzymes in these pathways include:

Cytochrome P450 (CYP) enzymes: Particularly CYP1A1 and CYP1B1, which are involved in the hydroxylation of estrogens to form catechol estrogens. nih.govmdpi.com Polymorphisms in these genes can alter enzyme activity, leading to different levels of 2-OH-E2 and 4-OH-E2 production. mdpi.comgrantome.com

Catechol-O-methyltransferase (COMT): This enzyme plays a protective role by methylating catechol estrogens, converting them into less harmful metabolites. mdpi.commdpi.com Genetic polymorphisms that result in lower COMT activity may lead to an accumulation of reactive catechol estrogens, thereby increasing the risk of DNA adduct formation. nih.gov

Quinone Reductase (NQO1): This enzyme detoxifies estrogen quinones by reducing them back to catechol estrogens, thus preventing them from reacting with DNA. nih.govresearchgate.net

Research has shown that certain genetic polymorphisms in these enzymes are associated with an increased risk of developing cancers, such as breast cancer. nih.govnih.gov Future studies need to further elucidate the complex interplay between multiple genetic variations and the formation of specific estrogen-DNA adducts. This will involve large-scale population studies that combine genetic analysis with adductomic profiling to identify individuals at higher risk. Understanding these genetic predispositions can pave the way for personalized cancer prevention strategies.

Design and Evaluation of Novel Chemopreventive and Therapeutic Strategies Targeting Adduct Formation Pathways

A primary goal of research into 2-hydroxy estradiol-derived DNA adducts is to develop effective strategies to prevent or treat estrogen-related cancers. By understanding the pathways that lead to adduct formation, researchers can identify specific molecular targets for intervention. researchgate.netthieme-connect.com

Several promising chemopreventive agents are currently under investigation:

N-acetylcysteine (NAC): This antioxidant has been shown to inhibit the formation of estrogen-DNA adducts by reacting with and detoxifying estrogen quinones. nih.govmdpi.comnih.gov

Resveratrol (B1683913): Found in grapes and other plants, resveratrol can inhibit the formation of estrogen-DNA adducts by inducing protective enzymes like quinone reductase and by reducing estrogen semiquinones back to catechols. nih.govnih.govnih.gov Studies have shown that resveratrol and NAC can work additively to reduce adduct formation. mdpi.comresearchgate.net

Other natural compounds: Phytochemicals from various plants, such as flavonoids and glucosinolates, are being explored for their ability to modulate estrogen metabolism and inhibit the activity of enzymes like CYP1B1. mdpi.comresearchgate.net

Future research will focus on:

Identifying and developing more potent and specific inhibitors of key enzymes in the estrogen activation pathway, such as CYP1B1. mdpi.com

Evaluating the efficacy of these chemopreventive agents in clinical trials to determine their ability to reduce estrogen-DNA adduct levels and, ultimately, cancer risk in humans. mdpi.comdtic.mil

Developing therapeutic strategies that target the consequences of DNA adduct formation, such as enhancing DNA repair pathways to remove the damage before it can lead to mutations. researchgate.net

By targeting the very first step of cancer initiation—the formation of DNA adducts—these strategies hold the potential to offer a highly effective approach to cancer prevention. nih.govrarediseasesjournal.com

Q & A

Q. Advanced Research Focus

- Luciferase Reporter Assays: Transfect ER-positive cells with estrogen response element (ERE)-driven luciferase constructs. Measure luminescence after treatment with this compound (dose range: 1 nM–10 µM) .

- RNA-Seq Profiling: Identify differentially expressed genes (e.g., TFF1, GREB1) and validate via qPCR. Use pathway enrichment tools (e.g., DAVID) to map signaling cascades .

- Epigenetic Modulation Analysis: Perform ChIP-seq to assess histone modifications (e.g., H3K27ac) at ER target loci .

How should researchers address conflicting data on the compound’s pro- vs. anti-estrogenic effects in different tissue models?

Q. Advanced Research Focus

- Tissue-Specific Receptor Profiling: Quantify ERα/ERβ ratios in target tissues (e.g., breast vs. bone) via Western blot .

- Cross-Species Comparisons: Test activity in murine vs. human primary cell cultures to identify conserved vs. divergent pathways .

- Dose-Response Re-Evaluation: Conduct high-throughput screens to detect biphasic effects (e.g., agonism at low doses, antagonism at high doses) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.